Ethyl 1-hydroxycyclopropane-1-carboxylate
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Overview
Description
Ethyl 1-hydroxycyclopropane-1-carboxylate is an organic compound with the molecular formula C6H10O3. It is a derivative of cyclopropane, featuring a hydroxyl group and an ethyl ester functional group. This compound is known for its applications in various fields, including organic synthesis and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-hydroxycyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester. The hydroxyl group can then be introduced through a subsequent reaction with a suitable oxidizing agent .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification reactions. These reactions are carried out in reactors equipped with efficient mixing and temperature control systems to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-hydroxycyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl cyclopropanone-1-carboxylate.
Reduction: The compound can be reduced to form ethyl cyclopropane-1-carboxylate.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Ethyl cyclopropanone-1-carboxylate.
Reduction: Ethyl cyclopropane-1-carboxylate.
Substitution: Ethyl 1-halocyclopropane-1-carboxylate.
Scientific Research Applications
Ethyl 1-hydroxycyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of ethyl 1-hydroxycyclopropane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-hydroxycyclopropane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 1-aminocyclopropane-1-carboxylate: Contains an amino group instead of a hydroxyl group.
Cyclopropanecarboxylic acid: Lacks the ester and hydroxyl groups.
Uniqueness
This compound is unique due to its combination of a cyclopropane ring, a hydroxyl group, and an ethyl ester. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 1-hydroxycyclopropane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-9-5(7)6(8)3-4-6/h8H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMGQZGXWRHYPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369982 |
Source
|
Record name | Ethyl 1-hydroxycyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137682-89-4 |
Source
|
Record name | Ethyl 1-hydroxycyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1-hydroxycyclopropane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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